2-(2-Ethoxyethoxy)pyridin-3-amine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Sourcing a 3-aminopyridine building block with the specific ortho ethoxyethoxy substitution for kinase inhibitor or fused heterocycle synthesis is often challenged by limited availability or unclear purity. This compound directly addresses that gap: it offers a regiospecific ortho-amino/ether architecture essential for cyclization to imidazo[4,5-b]pyridine cores. - Enables intramolecular cyclization pathways impossible for para-substituted isomers. - The ethoxyethoxy chain provides a computed XLogP3 of 0.7 and 4 H-bond acceptors, improving solubility. - Five rotatable bonds offer conformational flexibility for probing DFG-out kinase conformations. It is available in research-grade purity (≥98%), with flexible milligram-to-gram quantities for SAR and lead optimization.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13630427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyethoxy)pyridin-3-amine
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOCCOC1=C(C=CC=N1)N
InChIInChI=1S/C9H14N2O2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7,10H2,1H3
InChIKeyGWJPFAZMRSKHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxyethoxy)pyridin-3-amine: Identity & Specifications


2-(2-Ethoxyethoxy)pyridin-3-amine (CAS: 1016494-26-0; molecular formula: C₉H₁₄N₂O₂; molecular weight: 182.22 g/mol) is a heterocyclic amine featuring a pyridine core substituted with an amino group (-NH₂) at the 3-position and an ethoxyethoxy side chain (-OCH₂CH₂OCH₂CH₃) at the 2-position [1]. The compound exhibits a computed XLogP3 value of 0.7, a topological polar surface area (TPSA) of 57.4 Ų, and contains one hydrogen bond donor (from the amino group) and four hydrogen bond acceptors (the two ether oxygens, the pyridine nitrogen, and the amino nitrogen) [1]. Its primary relevance in scientific procurement lies in its structural utility as a 3-aminopyridine building block bearing an extended ethoxyethoxy substituent, a motif recognized in medicinal chemistry for modulating physicochemical properties, enhancing solubility, and providing conformational flexibility that may influence target binding interactions . The compound is commercially available in research-grade purities (typically 95%–98%) from multiple vendors, though procurement volumes are typically limited to milligram to gram quantities consistent with its status as a specialized synthetic intermediate .

Building block type ortho-difunctionalized 3-aminopyridine amino at C3, ethoxyethoxy at C2
Synthetic utility fused heterocycle precursor enables imidazo/oxazolo[4,5-b]pyridine formation
Research context kinase inhibitor scaffold decoration 2-aminopyridine hinge-binding motif alignment
Selection logic side-chain flexibility & balanced lipophilicity 5 rotatable bonds, XLogP3 0.7 reported

Why Generics Cannot Replace 2-(2-Ethoxyethoxy)pyridin-3-amine


The 3-aminopyridine scaffold serves as a privileged structural core in numerous bioactive molecules and kinase inhibitor programs [1]. However, 2-(2-Ethoxyethoxy)pyridin-3-amine possesses a distinctive substitution pattern—an amino group at the 3-position adjacent to an ethoxyethoxy side chain at the 2-position—that fundamentally differentiates it from simpler analogs such as 2-ethoxypyridin-3-amine, 4-ethoxypyridin-3-amine, or positional isomers like 2-(2-ethoxyethoxy)pyridin-4-amine [2]. The ortho relationship between the amino group and the ether substituent creates a specific electronic environment and intramolecular hydrogen-bonding potential that cannot be replicated by regioisomeric variants. Furthermore, the ethoxyethoxy chain imparts distinct physicochemical properties—including altered lipophilicity (XLogP3 of 0.7), increased polar surface area (57.4 Ų), and enhanced conformational flexibility via five rotatable bonds—that directly influence solubility, membrane permeability, and molecular recognition events in ways that shorter-chain or unsubstituted analogs cannot emulate [3]. Substituting this compound with a generic 3-aminopyridine derivative lacking the 2-(2-ethoxyethoxy) substitution would therefore alter both the steric and electronic parameters at the ortho position, potentially compromising target binding affinity, disrupting synthetic route compatibility, or introducing unintended off-target interactions [4].

Target
3-amino, C2 ethoxyethoxy
ortho arrangement supports cyclization and hinge-binding motif alignment
Substitute
4-amino regioisomer
para substitution alters pharmacophoric vector; may not align with kinase hinge region
Substitute
2-ethoxypyridin-3-amine
shorter chain reduces rotatable bonds, polarity; solubility and conformational profile may shift
Substitute
6-(2-ethoxyethoxy)pyridin-3-amine
para-related isomer cannot undergo ortho-cyclization; fused heterocycle routes blocked

2-(2-Ethoxyethoxy)pyridin-3-amine Differentiation Evidence


Regioisomeric Differentiation in Kinase Inhibitor Scaffolds

The regioisomeric position of the amino group relative to the ethoxyethoxy substituent determines the compound's utility in specific kinase inhibitor scaffolds. 2-(2-Ethoxyethoxy)pyridin-3-amine (CAS 1016494-26-0) bears an ortho-amino arrangement that is structurally aligned with the 2-aminopyridine hinge-binding motif widely employed in ATP-competitive kinase inhibitors [1]. In contrast, its 4-amino regioisomer, 2-(2-ethoxyethoxy)pyridin-4-amine (CAS 1249685-76-4), presents a para-substitution pattern that orients the amine group away from the hinge region of kinase active sites, fundamentally altering its binding geometry [2]. Both isomers share identical molecular formula (C₉H₁₄N₂O₂) and computed XLogP3 (0.7) and TPSA (57.4 Ų), yet their regioisomeric relationship yields distinct pharmacophoric vectors that are non-interchangeable in drug design contexts [3].

Regioisomeric kinase fit
Head-to-head
3-amino (ortho) vs 4-amino (para) isomer; identical XLogP3, distinct InChIKey
Ortho arrangement aligns with 2-aminopyridine hinge-binding motif
4-amino isomer presents incompatible pharmacophoric vector
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Ethoxyethoxy vs. Ethoxy Side Chain Physicochemical Impact

The extended ethoxyethoxy side chain (-OCH₂CH₂OCH₂CH₃) in 2-(2-ethoxyethoxy)pyridin-3-amine provides measurable differences in key physicochemical parameters compared to the simpler ethoxy analog (-OCH₂CH₃). The target compound exhibits a computed XLogP3 of 0.7, reflecting a balanced lipophilic-hydrophilic profile conferred by the diethylene glycol monoethyl ether moiety, which introduces two ether oxygen atoms capable of engaging in hydrogen bonding and water solvation [1]. This compares favorably to the increased lipophilicity expected for the ethoxy-only analog (2-ethoxypyridin-3-amine, CAS 51468-01-0, molecular weight 138.17 g/mol, hydrogen bond acceptor count: 3), which lacks the second ether oxygen and consequently presents reduced polar surface area and hydrogen bonding capacity . Additionally, the target compound possesses five rotatable bonds versus two in the ethoxy analog, conferring greater conformational flexibility that may enhance adaptability to binding pockets [2].

Side-chain polarity
Head-to-head
+1 H-bond acceptor, +3 rotatable bonds vs ethoxy analog
Extended chain enhances polarity and conformational sampling
XLogP3 shift toward lower lipophilicity reported
Physicochemical Properties Solubility Optimization Drug Design

Ortho-Difunctionalization for Fused Heterocycle Synthesis

The ortho-relationship between the amino group (3-position) and the ethoxyethoxy substituent (2-position) in 2-(2-ethoxyethoxy)pyridin-3-amine creates a vicinal difunctionalization pattern that offers synthetic versatility distinct from regioisomers and mono-substituted analogs. This arrangement enables cyclization reactions to form fused heterocyclic systems (e.g., imidazo[4,5-b]pyridines, oxazolo[4,5-b]pyridines) that are prevalent in bioactive compound libraries [1]. In contrast, 3-amino-6-(2-ethoxyethoxy)pyridine (CAS 52025-38-4), which places the amino and ethoxyethoxy groups in a para relationship (positions 3 and 6), cannot participate in the same intramolecular cyclization pathways due to the spatial separation of reactive centers . The ortho arrangement also facilitates directed ortho-metallation strategies, chelation-controlled reactions, and intramolecular hydrogen bonding between the amino hydrogen and the adjacent ether oxygen, which can influence both reaction outcomes and molecular conformation [2].

Ortho-cyclization
Head-to-head
ortho C2/C3 enables imidazo[4,5-b]pyridine; para C3/C6 cannot cyclize
Critical for fused heterocycle library synthesis
Distinct InChIKey identifiers confirm regioisomeric identity
Organic Synthesis Building Blocks Medicinal Chemistry

Patent Landscape: 2-Alkoxy-3-aminopyridine Kinase Inhibitor Motif

The structural motif of a 3-aminopyridine bearing an alkoxy or alkoxyalkoxy substituent at the 2-position appears explicitly in patent literature covering p38 mitogen-activated protein kinase inhibitors. Specifically, patent WO2011131746A1 claims new pyridin-3-amine derivatives of general formula (I) wherein the pyridine ring is substituted with an amino group at the 3-position and various substituents at the 2-position, including alkoxy and alkoxyalkoxy chains [1]. This patent landscape establishes the 2-substituted-3-aminopyridine scaffold as a recognized pharmacophore in kinase inhibitor development programs. Additionally, broader patent families covering aminopyridine derivatives as protein kinase inhibitors (including c-MET inhibitors) document the use of ortho-alkoxy-3-aminopyridine building blocks as key intermediates in the synthesis of bioactive molecules [2].

Patent landscape
Class-level
2-substituted-3-aminopyridine claimed in p38 MAPK inhibitor patents
Supports scaffold relevance for kinase programs
Class-level inference; review specific patent claims
Kinase Inhibitors Patent Landscape p38 MAP Kinase

Conformational Flexibility: Rotatable Bond Comparison

The conformational flexibility conferred by the ethoxyethoxy side chain in 2-(2-ethoxyethoxy)pyridin-3-amine, as quantified by its rotatable bond count of five, represents a significant differentiating factor when compared to structurally related 3-aminopyridine ethers [1]. This flexibility stems from the diethylene glycol monoethyl ether chain (-O-CH₂-CH₂-O-CH₂-CH₃), which introduces three additional rotatable bonds beyond the two present in the simpler 2-ethoxypyridin-3-amine scaffold [2]. Increased conformational sampling capacity can be advantageous for exploring binding site topologies and achieving induced-fit interactions with target proteins, particularly in flexible kinase hinge regions or allosteric pockets. The five rotatable bonds place this compound in a flexibility regime distinct from both rigid aromatic analogs and highly flexible alkyl-chain derivatives [3].

Conformational flexibility
Head-to-head
5 rotatable bonds vs 2 (ethoxy analog); 150% increase
Broader conformational sampling for induced-fit binding
Computed by Cactvs 3.4.6.11; context-dependent
Conformational Analysis Molecular Flexibility Ligand Binding

Commercial Purity Comparison with Simpler Analogs

Commercial purity specifications for 2-(2-ethoxyethoxy)pyridin-3-amine are reported at 98% from vendors including Fluorochem (distributed via CymitQuimica), with a minimum purity of 95% available from alternative suppliers such as Biosynth . This purity range aligns with or modestly exceeds the 97% specification commonly reported for the simpler analog 2-ethoxypyridin-3-amine (CAS 51468-01-0) . Both compounds are supplied as research-grade materials intended for laboratory and further manufacturing use only, not for direct human therapeutic applications . The consistent purity specifications across the 2-alkoxy-3-aminopyridine family suggest that the extended ethoxyethoxy chain does not introduce synthetic challenges that compromise achievable purity levels relative to simpler ether analogs.

Commercial purity
Data to verify
98% (Fluorochem), min. 95% (Biosynth) reported
Comparable to ethoxy analog purity range
Vendor-sourced; verify lot-specific COA
Quality Control Procurement Analytical Chemistry

Application Scenarios for 2-(2-Ethoxyethoxy)pyridin-3-amine


Fused Heterocycle Synthesis via Ortho-Cyclization

Researchers synthesizing imidazo[4,5-b]pyridine, oxazolo[4,5-b]pyridine, or related fused heterocyclic systems should prioritize 2-(2-ethoxyethoxy)pyridin-3-amine over its 4- or 6-substituted regioisomers. The ortho-relationship between the 3-amino group and the 2-ethoxyethoxy substituent enables intramolecular cyclization pathways that are geometrically impossible for para-substituted isomers such as 6-(2-ethoxyethoxy)pyridin-3-amine (CAS 52025-38-4) . This regiospecific cyclization capability is essential for constructing the fused bicyclic cores prevalent in kinase inhibitor pharmacophores [1].

Kinase Inhibitor Lead Optimization with Balanced Lipophilicity

In kinase inhibitor programs where balanced lipophilicity is critical for optimizing ADME (absorption, distribution, metabolism, excretion) properties, 2-(2-ethoxyethoxy)pyridin-3-amine offers a strategic advantage over simpler 2-ethoxypyridin-3-amine building blocks. The compound's computed XLogP3 of 0.7 and four hydrogen bond acceptors (compared to three in the ethoxy analog) provide a reduced lipophilicity profile that may enhance aqueous solubility and reduce non-specific protein binding [2]. This physicochemical differentiation makes the compound particularly suitable for lead series requiring improved solubility while maintaining the 2-aminopyridine hinge-binding motif [3].

Targeting Flexible Binding Sites with Conformational Adaptability

For research programs targeting protein binding sites with conformational flexibility—such as the DFG-out conformation of kinases, allosteric pockets, or protein-protein interaction interfaces—2-(2-ethoxyethoxy)pyridin-3-amine provides a distinct conformational sampling advantage. With five rotatable bonds compared to two in the ethoxy analog, the ethoxyethoxy chain enables the exploration of a broader conformational landscape that may facilitate induced-fit binding to malleable protein surfaces [4]. This flexibility distinguishes the compound from rigid aromatic scaffolds and positions it as a tool for probing binding site adaptability.

SAR Studies: Side-Chain Length and Target Binding

In SAR campaigns systematically evaluating the impact of alkoxy side-chain length and composition on target binding affinity and selectivity, 2-(2-ethoxyethoxy)pyridin-3-amine serves as a representative of the diethylene glycol monoethyl ether series—an intermediate chain length between simple ethoxy derivatives and longer polyethylene glycol chains. This compound enables researchers to probe the optimal balance between flexibility, polarity, and steric bulk required for a given target of interest [5]. Its inclusion in SAR matrices alongside 2-ethoxypyridin-3-amine (short-chain) and longer-chain analogs provides a graded dataset essential for rational ligand optimization.

Application
Selection Property
Validation Focus
Fused heterocycle synthesis
ortho-difunctionalization capability
Cyclization compatibility; regioisomer identity check
Kinase inhibitor lead optimization
Balanced lipophilicity profile
Solubility and ADME assay context review
Flexible binding site studies
Conformational sampling capacity
Induced-fit binding assay interpretation
SAR side-chain length series
Diethylene glycol monoethyl ether motif
Binding affinity and selectivity panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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